molecular formula C15H18N2O3 B2853582 N-isopropyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 952985-48-7

N-isopropyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No. B2853582
CAS RN: 952985-48-7
M. Wt: 274.32
InChI Key: XTRXVSUJPSWLSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazoles, including compounds similar to “N-isopropyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide”, involves several steps, including condensation, cycloaddition, and amidation reactions. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazoles, including “N-isopropyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide”, have special chemical properties due to their synthetic availability . They are especially synthetically useful due to the presence of the labile N–O bond in the isoxazole ring capable of cleavage .

Mechanism of Action

While the specific mechanism of action for “N-isopropyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide” is not mentioned in the search results, many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(2)16-15(18)9-12-8-14(20-17-12)11-5-4-6-13(7-11)19-3/h4-8,10H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRXVSUJPSWLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

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